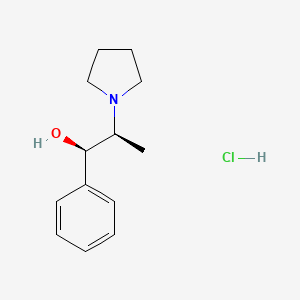
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride
Descripción general
Descripción
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride, also known as PPAP HCl, is a chemical compound that has gained significant attention in scientific research. This compound is a synthetic analogue of cathinone, a naturally occurring stimulant found in the leaves of the khat plant. PPAP HCl has been studied for its potential use in the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and depression. In
Mecanismo De Acción
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation. By increasing their levels, (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl may improve symptoms of ADHD and depression.
Biochemical and Physiological Effects
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, as well as increase the levels of these neurotransmitters in the brain. Additionally, (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl has been found to increase the levels of serotonin in the prefrontal cortex. Serotonin is a neurotransmitter that is involved in the regulation of mood and anxiety. These effects suggest that (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl in the lab is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl has been shown to have potential as a treatment for neurological disorders, which makes it an attractive target for further research. However, one limitation of studying (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl is that it is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl. One area of research could be to further explore its potential as a treatment for ADHD and depression. Additionally, more research could be conducted to better understand the long-term effects of (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl on the brain and body. Finally, (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl could be studied in combination with other drugs to determine if it has synergistic effects that could enhance its therapeutic potential.
Conclusion
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl is a synthetic compound that has gained significant attention in scientific research. It has been studied for its potential use in the treatment of various neurological disorders, including ADHD and depression. (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. While there are advantages and limitations to studying (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl, there are several future directions for research that could further our understanding of this compound and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl has been studied for its potential use in the treatment of various neurological disorders, including ADHD and depression. In a study conducted on rats, (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl was found to increase dopamine and norepinephrine levels in the prefrontal cortex, which is an area of the brain associated with attention and decision-making. This suggests that (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl may have potential as a treatment for ADHD. Additionally, (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride HCl has been shown to have antidepressant effects in animal models.
Propiedades
IUPAC Name |
(1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3;1H/t11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKBLGNPWCWAAH-JZKFLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride | |
CAS RN |
210558-66-0, 1217671-04-9 | |
| Record name | 1-Pyrrolidineethanol, β-methyl-α-phenyl-, hydrochloride (1:1), (αR,βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210558-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210558660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217671049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S)-1-phenyl-2-pyrrolidin-1-yl-propan-1-ol;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL HYDROCHLORIDE, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/528KE5N016 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL HYDROCHLORIDE, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72QSQ2Q85M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

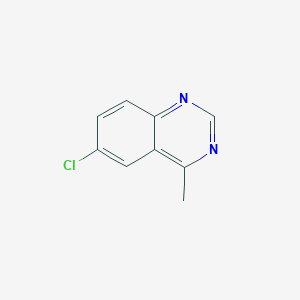
![Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate](/img/structure/B1510946.png)
![2-Chloro-3-[2-(hydroxymethyl)pyrrolidin-1-yl]phenol](/img/structure/B1510948.png)
![3-Chloro-4-(imidazo[1,2-a]pyridin-7-yloxy)aniline](/img/structure/B1510951.png)



![1h-Pyrrolo[2,3-c]pyridine-7-carboxylic acid,4-methyl-](/img/structure/B1510964.png)
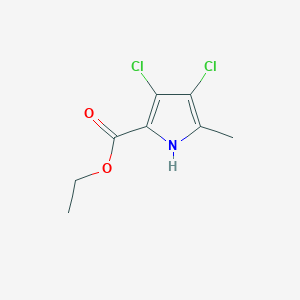
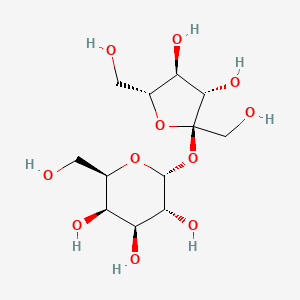
![4-[2-bromo-9-[4-(1,1-dimethylethyl)phenyl]-9H-fluoren-9-yl]-Phenol](/img/structure/B1510976.png)
![6-(1-((tert-Butyldimethylsilyl)oxy)-2-nitropropyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1510978.png)
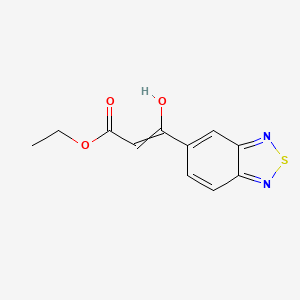
![6-cyano-N-[(4-fluoro-3-methoxyphenyl)methyl]-2-methyl-4-Pyrimidinecarboxamide](/img/structure/B1510985.png)